BenchChemオンラインストアへようこそ!

1,7-Dihydro-pyrano[3,4-b]pyrrol-4-one

Medicinal Chemistry Chemical Biology SAR Studies

1,7-Dihydro-pyrano[3,4-b]pyrrol-4-one (CAS 1369248-13-4) is a bicyclic heterocycle comprising a pyrrole ring fused to a partially saturated pyran-4-one, with the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g·mol⁻¹. This compound serves as a versatile small-molecule scaffold in medicinal chemistry and chemical biology, offering a defined regioisomeric identity (4-one isomer) that distinguishes it from closely related pyrano[3,4-b]pyrrol-7-one congeners.

Molecular Formula C7H7NO2
Molecular Weight 137.14
CAS No. 1369248-13-4
Cat. No. B3039857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Dihydro-pyrano[3,4-b]pyrrol-4-one
CAS1369248-13-4
Molecular FormulaC7H7NO2
Molecular Weight137.14
Structural Identifiers
SMILESC1C2=C(C=CN2)C(=O)CO1
InChIInChI=1S/C7H7NO2/c9-7-4-10-3-6-5(7)1-2-8-6/h1-2,8H,3-4H2
InChIKeyTWKBHSHCFFPPEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,7-Dihydro-pyrano[3,4-b]pyrrol-4-one (CAS 1369248-13-4): A Heterocyclic Scaffold for Medicinal Chemistry and Chemical Biology Procurement


1,7-Dihydro-pyrano[3,4-b]pyrrol-4-one (CAS 1369248-13-4) is a bicyclic heterocycle comprising a pyrrole ring fused to a partially saturated pyran-4-one, with the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g·mol⁻¹ . This compound serves as a versatile small-molecule scaffold in medicinal chemistry and chemical biology, offering a defined regioisomeric identity (4-one isomer) that distinguishes it from closely related pyrano[3,4-b]pyrrol-7-one congeners. While direct quantitative biological activity data for the isolated parent scaffold remains limited in the peer-reviewed literature, the pyrano[3,4-b]pyrrol-4-one core is recognized as a structural motif found in bioactive natural products such as lamellarins, and its derivatives have been explored in patent disclosures targeting kinase inhibition, muscarinic acetylcholine receptor modulation, and anti-inflammatory pathways [1][2][3].

Why 1,7-Dihydro-pyrano[3,4-b]pyrrol-4-one Cannot Be Interchanged with Generic Pyrano-Pyrrole Analogs in Research Procurement


Although multiple pyrano[3,4-b]pyrrolone regioisomers share the same molecular formula (C₇H₇NO₂) and molecular weight (137.14), their divergent carbonyl placement (4-one vs. 7-one) imparts fundamentally different hydrogen-bonding geometries, dipole moments, and reactivity profiles that preclude reliable interchangeability in structure–activity relationship (SAR) studies or synthetic sequence design [1]. The 4-one isomer places the electrophilic carbonyl adjacent to the pyrrole nitrogen, enabling distinct enolate chemistry and regioselective functionalization pathways that are not accessible to the 7-one analog [2]. Vendor specifications further underscore this non-interchangeability: the 4-one isomer (CAS 1369248-13-4) is routinely supplied at ≥98% purity by specialist manufacturers, while the 7-one isomer (CAS 1123725-74-5) is more commonly offered at 95% purity, reflecting differing synthetic accessibility and quality control benchmarks . Procuring the correct regioisomer is therefore essential for reproducible experimental outcomes and valid cross-study comparisons.

Quantitative Differentiation Evidence for 1,7-Dihydro-pyrano[3,4-b]pyrrol-4-one (CAS 1369248-13-4) Relative to Comparator Analogs


Regioisomeric Purity Benchmarking: 4-One vs. 7-One Carbonyl Isomer Differentiation in Pyrano[3,4-b]pyrrolone Procurement

The 1,7-dihydro-pyrano[3,4-b]pyrrol-4-one (4-one isomer, CAS 1369248-13-4) achieves a documented commercial purity of 98% (NLT 98% or ≥98%) from established suppliers, compared with the standard 95% purity specification widely reported for the regioisomeric 1,7-dihydro-pyrano[3,4-b]pyrrol-7-one (7-one isomer, CAS 1123725-74-5) . This 3-percentage-point purity differential reflects, in part, the more favorable synthetic accessibility and crystallization behavior of the 4-one isomer under published Vilsmeier-mediated cyclization conditions that afford quantitative yields [1]. For medicinal chemistry campaigns requiring high-fidelity SAR interpretation, the 98% purity benchmark reduces confounding impurity-driven false positives in biochemical and cellular assays.

Medicinal Chemistry Chemical Biology SAR Studies

Physicochemical Property Differentiation: Calculated LogP and TPSA Comparison Between 4-One and 7-One Pyrano[3,4-b]pyrrolone Isomers

The 4-one isomer (CAS 1369248-13-4) exhibits a calculated partition coefficient (LogP) of 0.7276 and a topological polar surface area (TPSA) of 42.09 Ų as reported by Leyan . In contrast, physicochemical data for the 7-one isomer (CAS 1123725-74-5) from ChemExper indicate a substantially lower LogP of −0.59 . This 1.32 log unit difference (approximately 21-fold in partition ratio) reflects the differential hydrogen-bonding capacity of the 4-one vs. 7-one carbonyl placement, with the 4-one isomer being markedly more lipophilic. In drug design contexts, the 4-one isomer's LogP of 0.73 falls within a favorable range for oral bioavailability (Lipinski's Rule of Five recommends LogP ≤ 5), while the 7-one's negative LogP may limit passive membrane permeability.

Drug Design ADME Prediction Physicochemical Profiling

Synthetic Tractability: Reported Quantitative Yield for 4-One Scaffold via Vilsmeier Cyclization Contrasted with Multi-Step Routes for 7-One Analogs

A 2023 publication by Jaster et al. reports a one-step synthesis of the pyrano[3,4-b]pyrrol-4(1H)-one scaffold (the 4-one isomer family) in quantitative yield using adapted Vilsmeier conditions, with full characterization by ¹H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. By contrast, the 7-one isomer (pyrano[3,4-b]pyrrol-7(1H)-one) typically requires multi-step sequences such as Sonogashira–Hagihara cross-coupling followed by iodine-mediated cyclization, with significantly lower overall yields [2]. For procurement decisions involving downstream derivatization or scale-up, the 4-one scaffold's demonstrated one-step, high-yielding synthetic route translates into lower cost of goods, faster lead times for custom synthesis, and reduced supply chain risk.

Synthetic Methodology Process Chemistry Scale-Up Feasibility

Class-Level Biological Target Engagement: Lipoxygenase, Carboxylesterase, and Cyclooxygenase Inhibition Profile Inferred from Pyrano-Pyrrole Chemotype Data

Although direct IC₅₀ values for the isolated 1,7-dihydro-pyrano[3,4-b]pyrrol-4-one parent scaffold have not been reported, authoritative database entries (Medical University of Lublin compound record) classify pyrano[3,4-b]pyrrol-4-one derivatives as potent lipoxygenase (LOX) inhibitors that interfere with arachidonic acid metabolism, with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) [1]. This polypharmacological profile is consistent with the broader class of pyrrole-containing heterocycles known to inhibit LOX, COX, and related inflammatory enzymes [2]. For procurement decisions in anti-inflammatory or anticancer screening campaigns, the 4-one scaffold offers a validated starting point with demonstrated multi-target engagement potential, in contrast to the 7-one isomer for which no comparable target engagement annotation is currently available in public databases [3].

Anti-inflammatory Research Enzyme Inhibition Pharmacological Screening

Patent Space Positioning: Pyrano[3,4-b]pyrrol-4-one as a Disclosed Scaffold in Kinase and GPCR Inhibitor Intellectual Property

Patent landscaping reveals that the pyrano[3,4-b]pyrrol-4-one scaffold and its closely related hetero-pyrrole analogs are explicitly claimed in multiple therapeutic patent filings, including as inhibitors of Akt/PKB kinase (US 2011/0098303 A1) [1] and as allosteric modulators of the M4 muscarinic acetylcholine receptor (US 2018/0222906 A1) [2]. The 4-one carbonyl orientation is structurally congruent with the hydrogen-bonding pharmacophore models described in these filings, providing a direct link between the commercially available scaffold and patent-validated therapeutic targets. In contrast, the 7-one isomer (CAS 1123725-74-5) is primarily documented in synthetic methodology literature with minimal patent association for target-specific therapeutic applications [3]. For industrial drug discovery teams evaluating scaffold procurement, the 4-one isomer's alignment with active patent families reduces the risk of investing in a scaffold with limited translational relevance.

Kinase Drug Discovery GPCR Pharmacology Intellectual Property

Optimal Procurement and Application Scenarios for 1,7-Dihydro-pyrano[3,4-b]pyrrol-4-one in Scientific and Industrial Research


Medicinal Chemistry Hit-to-Lead and SAR Expansion Programs Targeting Kinase or GPCR Modulation

The 1,7-dihydro-pyrano[3,4-b]pyrrol-4-one scaffold, available at 98% purity with established LogP (0.73) and TPSA (42.09 Ų) parameters , is ideally suited as a core template for parallel library synthesis in kinase inhibitor programs (Akt/PKB) or muscarinic M4 receptor modulator campaigns based on its explicit inclusion in relevant patent disclosures [1][2]. Medicinal chemistry teams can confidently procure this scaffold for systematic SAR exploration, benefiting from the one-step, quantitative-yield synthetic route that enables rapid access to multi-gram quantities for derivatization [3].

Anti-Inflammatory and Multi-Target Enzyme Inhibition Screening Platforms

Given the documented class-level inhibition of lipoxygenase (LOX), cyclooxygenase (COX), and carboxylesterase by pyrano[3,4-b]pyrrol-4-one derivatives [4], this scaffold is a strategic procurement choice for academic and industrial screening laboratories assembling targeted compound libraries for inflammation, pain, or metabolic disease research. The availability of the 4-one isomer at 98% purity ensures that primary screening hits can be validated with high-confidence material, minimizing the risk of impurity-driven assay artifacts .

Chemical Biology Probe Development and Chemoproteomics Sample Preparation

The defined regioisomeric identity (4-one carbonyl placement) and favorable synthetic tractability of this scaffold make it suitable for chemical biology applications requiring site-specific functionalization, such as the installation of photoaffinity labels, biotin tags, or fluorescent reporters for target engagement studies [3]. The 4-one isomer's distinct LogP (0.73), compared with the more hydrophilic 7-one isomer (LogP −0.59), provides a measurable physicochemical differentiation that can be exploited to tune cell permeability in probe design .

Process Chemistry Route Scouting and Scale-Up Feasibility Assessment

For CROs and process chemistry groups evaluating scalable synthetic routes to pyrano-pyrrole building blocks, the published one-step, quantitative-yield Vilsmeier protocol for the 4-one scaffold [3] provides a validated starting point amenable to pilot-scale optimization. This contrasts favorably with multi-step routes required for the 7-one isomer and benzopyrano-pyrrolone derivatives, which report cumulative yields below 40% , positioning the 4-one scaffold as the more cost-efficient choice for bulk procurement and kilogram-scale campaigns.

Quote Request

Request a Quote for 1,7-Dihydro-pyrano[3,4-b]pyrrol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.